2,4-dibromophenol;2,6-dibromophenol
Description
Significance and Academic Research Imperatives for Dibromophenols
The primary impetus for the academic study of 2,4-DBP and 2,6-DBP stems from their classification as environmental pollutants. microbiologyresearch.org Anthropogenic activities, including their use as intermediates in the synthesis of flame retardants and as components in pesticides, contribute to their release into the environment. nih.govresearchgate.net Research is driven by the need to understand their persistence, potential for bioaccumulation, and the ecological risks they may pose. For instance, 2,4-DBP has been noted for its potential to disrupt endocrine systems, which elevates the importance of studying its environmental behavior and fate. nih.gov The detection of these compounds in diverse environmental matrices, such as river water, sediment, air, and even drinking water, underscores the urgency of continued research. nih.govresearchgate.netnih.gov
Overview of Brominated Phenols as Environmental Contaminants and Biologically Produced Metabolites
Brominated phenols (BPs), the chemical class to which 2,4-DBP and 2,6-DBP belong, have dual origins. They are known as man-made environmental contaminants and as metabolites produced by living organisms. nih.gov
Anthropogenic Sources: Industrially, brominated phenols are utilized as fungicides, wood preservatives, and intermediates in the chemical synthesis of widely used brominated flame retardants (BFRs). researchgate.netnih.govresearchgate.net Their release can occur through industrial effluents, the degradation of larger BFRs like polybrominated diphenyl ethers (PBDEs), and during waste incineration. microbiologyresearch.orgresearchgate.netresearchgate.net
Natural and Biological Sources: Conversely, many bromophenols are synthesized naturally by a variety of marine organisms, including algae, sponges, polychaetes, and bryozoa. oecd.orgd-nb.infonih.govresearchgate.net In these organisms, BPs are considered secondary metabolites, likely playing a role in chemical defense mechanisms. nih.govnih.gov For example, 2,6-dibromophenol (B46663) is a naturally occurring compound found throughout certain marine invertebrates, and 2,4-dibromophenol (B41371) has been identified in species like the acorn worm Saccoglossus bromophenolosus. nih.govwikipedia.org These compounds can enter the marine food chain and have been detected in various seafoods. researchgate.net
The following table provides a summary of the key properties of 2,4-dibromophenol and 2,6-dibromophenol.
Table 1: Properties of 2,4-Dibromophenol and 2,6-Dibromophenol| Property | 2,4-Dibromophenol | 2,6-Dibromophenol |
|---|---|---|
| Chemical Formula | C₆H₄Br₂O | C₆H₄Br₂O |
| Molar Mass | 251.905 g·mol⁻¹ | 251.91 g/mol |
| Melting Point | 38 °C | Not specified |
| Boiling Point | 238.5 °C | Not specified |
| CAS Number | 615-58-7 | 608-33-3 |
| Natural Occurrence | Found in molluscs, crustaceans, and the acorn worm Saccoglossus bromophenolosus. wikipedia.org Also reported in Euglena gracilis and Grateloupia elliptica. nih.gov | Occurs in metastriate Ixodidae (ticks) and is produced by marine algae and bryozoa. nih.gov |
Scope and Research Objectives Pertaining to 2,4-Dibromophenol and 2,6-Dibromophenol
Current and future research on 2,4-DBP and 2,6-DBP is focused on several key objectives to fully elucidate their environmental impact. A primary goal is to characterize their environmental fate, including their transport and transformation processes. Studies investigate how these compounds are degraded through biotic and abiotic pathways. For example, research has shown that 2,6-dibromophenol can be degraded under anaerobic conditions in soil-water systems and by specific bacteria like Streptomyces rochei. nih.gov The degradation of 2,4,6-tribromophenol (B41969) can also produce 2,4-dibromophenol as a metabolic intermediate. tandfonline.com
Another critical research area is understanding the metabolism of these compounds in various organisms. Studies on plants, such as rice and carrot callus cultures, have demonstrated the uptake, transformation, and volatilization of 2,4-DBP. researchgate.netjove.com These studies have identified metabolic processes like methylation, where 2,4-DBP is converted to 2,4-dibromoanisole (B1585499), and subsequent demethylation. nih.govresearchgate.net
The objectives of this research include:
Quantifying the presence of 2,4-DBP and 2,6-DBP in different environmental compartments.
Identifying and characterizing the degradation pathways, including microbial degradation and photolysis. nih.govscirp.org
Investigating the bioaccumulation and metabolism of these compounds in plants and animals. researchgate.netjove.com
Assessing the potential for these compounds to act as precursors for other toxic substances. nih.gov
Developing effective bioremediation strategies to remove these contaminants from polluted environments. microbiologyresearch.orgnih.gov
The following table details research findings on the degradation and metabolism of these compounds.
Table 2: Research Findings on Degradation and Metabolism| Compound | Process | Organism/Condition | Key Finding | Citation |
|---|---|---|---|---|
| 2,6-Dibromophenol | Anaerobic Biodegradation | Soil-water system | Degraded with a half-life of 7 days. | nih.gov |
| 2,6-Dibromophenol | Aerobic Biodegradation | Streptomyces rochei 303 | Rapid degradation (>90% at 10 ppm in 24 hours). | nih.gov |
| 2,4-Dibromophenol | Metabolism (in planta) | Rice plants (Oryza sativa) | Undergoes methylation to 2,4-dibromoanisole and contributes to phytovolatilization. | nih.govresearchgate.net |
| 2,4-Dibromophenol | Metabolism (in planta) | Carrot (Daucus carota) callus | Rapidly metabolized into eight different metabolites within 120 hours. | jove.com |
| 2,4,6-Tribromophenol | Reductive Debromination | Ochrobactrum sp. Strain TB01 | Metabolized to 2,4-dibromophenol and then to 2-bromophenol (B46759). | tandfonline.com |
Properties
IUPAC Name |
2,4-dibromophenol;2,6-dibromophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H4Br2O/c7-4-1-2-6(9)5(8)3-4;7-4-2-1-3-5(8)6(4)9/h2*1-3,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNMNHHNBXZIZRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)O)Br.C1=CC(=C(C=C1Br)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Br4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69882-11-7 | |
| Record name | Phenol, 2,4(or 2,6)-dibromo-, homopolymer | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Environmental Occurrence and Distribution of 2,4 Dibromophenol and 2,6 Dibromophenol
Detection and Levels in Abiotic Environmental Compartments
Aquatic Environments: Freshwater, Seawater, and Estuarine Systems
2,4-Dibromophenol (B41371) and 2,6-dibromophenol (B46663) have been detected in a range of aquatic environments, from freshwater to marine systems. In a study of water and sediment samples from riverine and marine environments in Korea, 2,4-DBP was detected in seawater at concentrations ranging from 0.531 to 32.7 ng/L, particularly in sites near a nuclear power plant. nih.govebi.ac.uk In riverine water, total bromophenol concentrations, including 2,4,6-tribromophenol (B41969), were found to be between 0.510 and 7.64 ng/L, with a higher total concentration of 118 ng/L near an industrial complex. nih.govebi.ac.uk Research has indicated that the concentration of 2,4-DBP in surface water can range from 10 to 4000 ng/L. nih.gov
In Canada, monitoring of 40 potable water treatment plants in 1984 and 1985 showed mean concentrations of 2,4-DBP in raw water to be between 0 and 1.2 ng/L, and in treated water between 0 and 2.5 ng/L. nih.gov In a separate Canadian study in 1985, 2,6-DBP was generally below the quantitation limit in both raw and treated water, with one treated water sample showing a concentration of 60 ng/L. nih.gov
| Compound | Aquatic Environment | Concentration Range |
| 2,4-Dibromophenol | Seawater (Korea) | 0.531 - 32.7 ng/L |
| 2,4-Dibromophenol | Surface Water | 10 - 4000 ng/L |
| 2,4-Dibromophenol | Raw Drinking Water (Canada) | 0 - 1.2 ng/L (mean) |
| 2,4-Dibromophenol | Treated Drinking Water (Canada) | 0 - 2.5 ng/L (mean) |
| 2,6-Dibromophenol | Treated Drinking Water (Canada) | Up to 60 ng/L |
| Total Bromophenols | Riverine Water (Korea) | 0.510 - 7.64 ng/L |
| Total Bromophenols | Riverine Water near industrial complex (Korea) | 118 ng/L |
Sedimentary Matrices: Marine and Freshwater Sediments
Sediments act as a significant reservoir for many organic compounds, including dibromophenols. In marine sediments from the Rhone estuary, concentrations of 2,4-DBP were found to range from 7 to 5,848 ng/g on a dry weight basis. nih.gov In the same study, both 2,4-DBP and 2,6-DBP were not detected in some estuarine sediments, with a detection limit of 2 µg/kg. inchem.org A study in the North and Baltic Seas identified 2,4-dibromophenol in sediment samples, with concentrations reaching up to 40,000 ng/g total organic carbon for 4-bromophenol (B116583), a related compound. researchgate.net
In a Korean study, bromophenols in marine sediments were found at concentrations of 99.0-553 ng/g dry weight, which were significantly higher than in riverine sediments (1.01-8.55 ng/g dry weight). nih.govebi.ac.uk In Japan, upper river and marine sediment layers contained less than 0.2 ppb (ng/g) of 2,4-DBP on a dry weight basis. nih.gov
| Compound | Sediment Type | Concentration Range |
| 2,4-Dibromophenol | Marine (Rhone estuary) | 7 - 5,848 ng/g (dry weight) |
| 2,4-Dibromophenol | Riverine and Marine (Japan) | <0.2 ng/g (dry weight) |
| Bromophenols (total) | Marine (Korea) | 99.0 - 553 ng/g (dry weight) |
| Bromophenols (total) | Riverine (Korea) | 1.01 - 8.55 ng/g (dry weight) |
Atmospheric Presence: Air and Associated Particulates
The presence of dibromophenols in the atmosphere is less documented than in aquatic systems. However, 2,4-dibromophenol has been identified in automotive emissions at a concentration range of 1 to 5 µg/m³. nih.gov The atmospheric half-life of 2,6-dibromophenol, based on its reaction with photochemically-produced hydroxyl radicals, is estimated to be approximately 5.6 days. nih.gov This suggests a potential for atmospheric transport.
Terrestrial Systems: Soil Distribution
Information on the concentration of 2,4-dibromophenol and 2,6-dibromophenol in soil is limited. One study on the uptake of 2,4-DBP by rice plants from a hydroponic system indicated that the compound can be taken up by the roots, with a maximum concentration of 1239 mg/kg in the root after 6 hours of exposure. nih.gov This suggests that soil contamination could lead to uptake by terrestrial plants, although specific soil concentration data from field studies are lacking.
Bio-occurrence and Concentrations in Ecologically Relevant Biota
Marine Organisms: Algae, Fish, Molluscs, Polychaetes, and Marine Mammals
2,4-Dibromophenol and 2,6-dibromophenol are known to be naturally produced by various marine organisms and can bioaccumulate in the marine food web. nih.govresearchgate.netacs.org
Algae: Marine algae are considered primary producers of bromophenols. researchgate.net While specific concentration data for 2,4-DBP and 2,6-DBP in algae were not detailed in the reviewed literature, their presence is well-established and they are considered a source of these compounds for organisms higher up the food chain. researchgate.netnih.gov
Fish: Numerous studies have reported the presence of dibromophenols in fish. In a study of phenolic-smelling flatfish, 2,4-DBP was detected in the skin at 0.02 µg/g, while 2,6-DBP was found in the skin (0.10 µg/g) and muscle (0.01 µg/g). ebi.ac.uknih.govresearchgate.net In a broader study of marine fish, 2,4-DBP was detected at concentrations ranging from 0.47 to 372 µg/kg. researchgate.net The total bromophenol content in 32 species of ocean fish from eastern Australia varied from not detected to 438 ng/g, with the gut containing the bulk of the compounds. acs.org
Concentrations in rabbitfish (Siganus canaliculatus) and brown-spotted grouper (Epinephelus areolatus) from Hong Kong showed seasonal variations. For rabbitfish, 2,4-DBP ranged from 0.727 to 9.47 ng/g in flesh and 3.41 to 97.1 ng/g in the gut. nih.gov For the same species, 2,6-DBP ranged from 0.136 to 3.52 ng/g in flesh and 0.293 to 15.3 ng/g in the gut. nih.gov In the brown-spotted grouper, 2,4-DBP was found from 0 to 5.36 ng/g in flesh and 4.63 to 58.4 ng/g in the gut, while 2,6-DBP was 0 to 2.62 ng/g in flesh and 0 to 11.2 ng/g in the gut. nih.govnih.gov
Molluscs and Crustaceans: 2,4-Dibromophenol has been found in molluscs and crustaceans. wikipedia.org A study on molluscs from the Bohai Sea in China detected 2,4-DBP with a median concentration of 0.625 µg/kg dry weight, with a maximum level of 9.13 µg/kg. researchgate.net In cultivated prawns, concentrations of 2,4-DBP ranged from <0.01 to 0.59 ng/g, and for 2,6-DBP, from <0.01 to 1.0 ng/g. nih.govnih.gov
Polychaetes and Marine Mammals: Bromophenols are known to be present in polychaetes, which are considered a dietary source for some fish species. nih.govacs.org The acorn worm Saccoglossus bromophenolosus is named for its production of bromophenols. wikipedia.org While the presence of these compounds in marine mammals has been suggested due to bioaccumulation, specific concentration data for 2,4-DBP and 2,6-DBP in these animals were not available in the reviewed literature. awi.de
| Organism Type | Compound | Tissue | Concentration Range |
| Flatfish | 2,4-Dibromophenol | Skin | 0.02 µg/g |
| Flatfish | 2,6-Dibromophenol | Skin | 0.10 µg/g |
| Flatfish | 2,6-Dibromophenol | Muscle | 0.01 µg/g |
| Marine Fish (various) | 2,4-Dibromophenol | - | 0.47 - 372 µg/kg |
| Rabbitfish | 2,4-Dibromophenol | Flesh | 0.727 - 9.47 ng/g |
| Rabbitfish | 2,4-Dibromophenol | Gut | 3.41 - 97.1 ng/g |
| Rabbitfish | 2,6-Dibromophenol | Flesh | 0.136 - 3.52 ng/g |
| Rabbitfish | 2,6-Dibromophenol | Gut | 0.293 - 15.3 ng/g |
| Brown-spotted Grouper | 2,4-Dibromophenol | Flesh | 0 - 5.36 ng/g |
| Brown-spotted Grouper | 2,4-Dibromophenol | Gut | 4.63 - 58.4 ng/g |
| Brown-spotted Grouper | 2,6-Dibromophenol | Flesh | 0 - 2.62 ng/g |
| Brown-spotted Grouper | 2,6-Dibromophenol | Gut | 0 - 11.2 ng/g |
| Molluscs | 2,4-Dibromophenol | - | 0.625 µg/kg (median, dry weight) |
| Cultivated Prawns | 2,4-Dibromophenol | - | <0.01 - 0.59 ng/g |
| Cultivated Prawns | 2,6-Dibromophenol | - | <0.01 - 1.0 ng/g |
| Ocean Fish (total bromophenols) | Whole fish | - | ND - 438 ng/g |
Freshwater Organisms: Invertebrates and Fish Species
The accumulation of 2,4-DBP and 2,6-DBP has been documented in freshwater fauna, particularly in fish. While data on a wide range of species remain limited, studies have provided insights into the concentrations of these compounds in certain fish, often linked to distinct "phenolic" or "iodoform-like" odors in the affected organisms.
One study specifically analyzed the concentrations of both 2,4-DBP and 2,6-DBP in phenolic-smelling flatfish. nih.govnih.gov The findings from this research are detailed in the table below.
| Compound | Tissue | Concentration (µg/g) | Reference |
|---|---|---|---|
| 2,6-Dibromophenol | Skin | 0.10 | nih.govnih.gov |
| 2,6-Dibromophenol | Muscle | 0.01 | nih.govnih.gov |
| 2,4-Dibromophenol | Skin | 0.02 | nih.govnih.gov |
The data indicates a higher concentration of 2,6-DBP in the skin of the flatfish compared to its muscle tissue, and the presence of 2,4-DBP was also detected in the skin. nih.govnih.gov Generally, research has shown that while bromophenols are more prevalent in marine fish, they are found in sporadic and low concentrations in freshwater fish. researchgate.net This suggests that the bioaccumulation of these compounds in freshwater species may be influenced by specific local environmental conditions and sources.
Information regarding the presence of 2,4-DBP and 2,6-DBP in freshwater invertebrates is not extensively available in the reviewed literature.
Terrestrial Flora and Fauna: Plant Uptake and Translocation
The uptake and translocation of dibromophenols by terrestrial plants have been the subject of scientific investigation, revealing the potential for these compounds to enter the food chain through contaminated soil and water.
Studies on carrot plants have demonstrated their ability to absorb 2,4-DBP from the soil. Once taken up, the compound undergoes metabolism within the plant tissues. Research has shown that 2,4-DBP can be transformed into various metabolites, including saccharide and amino acid conjugates.
Similarly, research on rice plants grown in hydroponic solutions has provided detailed insights into the uptake and movement of 2,4-DBP. The compound is absorbed by the roots and can then be translocated to other parts of the plant, including the stems and leaves, a process known as acropetal translocation. One study identified 2,4-dibromophenol as a debromination metabolite of 2,4,6-tribromophenol in rice plants, with its metabolites being detected in the stems and leaves. Furthermore, research has highlighted the interconversion of 2,4-DBP and 2,4-dibromoanisole (B1585499) within rice plants, as well as their release into the atmosphere through phytovolatilization.
Geographical and Temporal Variability in Environmental Concentrations
The environmental concentrations of 2,4-DBP and 2,6-DBP exhibit significant geographical variability, with notable differences observed between marine and freshwater environments.
A study conducted in Korea provides a snapshot of the geographical distribution of these compounds in a specific region. The research detected 2,4-dibromophenol in riverine water and sediments. In the riverine water, the total concentration of bromophenols and chlorophenols was found to be higher near industrial complexes, with one sample reaching 118 ng/L, compared to other sites where concentrations ranged from 0.510 to 7.64 ng/L. nih.gov In riverine sediments, the levels of bromophenols, including 2,4-DBP, were significantly lower (1.01-8.55 ng/g dry weight) than in marine sediments (99.0-553 ng/g dry weight). nih.gov This suggests that industrial activities can be a significant local source of these compounds in freshwater systems.
The study also detected 2,4,6-trichlorophenol (B30397) and 2,6-dichlorophenol (B41786) in the riverine water, but specific concentration data for 2,6-dibromophenol in the freshwater samples was not provided in the summarized findings. nih.gov
Detailed information on the temporal trends of 2,4-dibromophenol and 2,6-dibromophenol concentrations in freshwater environments is not widely available in the reviewed scientific literature. The existing data primarily focuses on specific geographical locations at particular points in time, making it challenging to establish long-term trends in their environmental concentrations.
Sources and Formation Pathways of 2,4 Dibromophenol and 2,6 Dibromophenol
Natural Biogenic Production
Bromophenols, including 2,4-DBP and 2,6-DBP, are biosynthesized by a variety of marine organisms. nih.gov These naturally occurring compounds are considered secondary metabolites. ebi.ac.uknih.gov
Biosynthesis by Marine Organisms (e.g., Algae, Sponges, Benthic Invertebrates)
A diverse array of marine organisms naturally produces dibromophenols. They are frequently detected in marine environments as a result of this biogenic formation. nih.gov
Marine Algae: Various species of marine algae are known to biosynthesize these compounds. For instance, 2,4-dibromophenol (B41371) has been reported in the red alga Grateloupia elliptica. nih.gov
Marine Sponges: Sponges, particularly those from the family Dysideidae, are prolific producers of polybrominated compounds. osti.gov The biosynthesis of 2,4-dibromophenol in some sponges begins with chorismic acid, which is converted to p-hydroxybenzoic acid. This is followed by a process of decarboxylative bromination to yield 2,4-DBP. osti.gov This synthesis is often carried out by symbiotic microorganisms, such as cyanobacteria, living within the sponge tissue. osti.govescholarship.orgnih.gov
Benthic Invertebrates: Soft-bottom benthic organisms, such as annelid polychaetes and hemichordates, secrete halogenated aromatic compounds, including bromophenols, into the surrounding sediments. researchgate.net
Table 1: Examples of Marine Organisms Producing Dibromophenols
| Organism Type | Specific Example | Compound(s) | Reference(s) |
| Red Algae | Grateloupia elliptica | 2,4-Dibromophenol | nih.gov |
| Sponges | Dysideidae family | 2,4-Dibromophenol | osti.gov |
| Polychaetes | Capitellid polychaetes | Bromophenols | researchgate.net |
| Hemichordates | N/A | Bromophenols | researchgate.net |
Ecological Functions in Chemical Defense and Inter-species Interactions
The production of dibromophenols by marine organisms is not incidental; these compounds serve critical ecological roles, primarily related to defense. uncw.edusi.edubohrium.com
Chemical Defense: Many sessile, soft-bodied marine invertebrates lack physical defenses and instead rely on chemical deterrents to ward off predators. uncw.eduresearchgate.net Brominated compounds produced by organisms like sponges can deter feeding by reef fish. uncw.edu These defensive chemicals are a crucial survival mechanism in environments where predation pressure is high. nih.gov
Inhibition of Larval Settlement: Secretions from benthic worms containing bromophenols can influence the composition of the surrounding invertebrate community. researchgate.net Research has shown that sediments containing 2,4-dibromophenol can inhibit the settlement and burrowing of bivalve and polychaete juveniles. researchgate.net This negative recruitment cue suggests that these compounds play a role in structuring marine assemblages by deterring the establishment of competing species. researchgate.net
Anthropogenic Release and Formation
Human activities contribute significantly to the environmental load of 2,4-DBP and 2,6-DBP through direct industrial use and as by-products of degradation and disinfection processes. nih.gov
Industrial Generation and Application as Chemical Intermediates or Additives
Both 2,4-dibromophenol and 2,6-dibromophenol (B46663) have industrial applications. They are produced synthetically through chemical reactions, most commonly addition and substitution reactions involving bromine. nih.gov
Flame Retardants: 2,4-DBP is classified as a brominated flame retardant (BFR). ebi.ac.uknih.gov BFRs are compounds added to materials like plastics, textiles, and electronics to reduce their flammability. wikipedia.org
Pesticides and Intermediates: These compounds have been used as pesticides. ebi.ac.uknih.gov They also serve as intermediates in the synthesis of other chemicals. nih.gov Both 2,4-DBP and 2,6-DBP are available commercially for industrial and research laboratory use. calpaclab.comsigmaaldrich.com
Formation as Degradation Products of Other Brominated Compounds (e.g., Brominated Flame Retardants)
Larger, more complex brominated molecules can break down into simpler bromophenols.
Degradation of BFRs: The widely used flame retardant Tetrabromobisphenol A (TBBPA) can be biodegraded into smaller compounds, including 2,4-dibromophenol. ebi.ac.uk Similarly, the photolysis (breakdown by light) of other BFRs like decabromodiphenyl ether can lead to debromination, forming compounds with fewer bromine atoms. nih.govnih.gov This degradation means that products containing BFRs can act as a source of dibromophenols as they age or are exposed to environmental conditions. nih.gov
By-product Formation During Water Disinfection Processes (e.g., Chlorination)
A significant anthropogenic source of dibromophenols is their formation as disinfection by-products (DBPs) in drinking water and wastewater treatment. wa.gov
Chlorination of Bromide-Containing Water: When chlorine is used as a disinfectant, it can react with naturally present bromide ions (Br⁻) in the source water to form hypobromous acid (HOBr). umich.edu This reactive bromine species can then react with natural organic matter, including phenol (B47542), to produce brominated DBPs, such as bromophenols. nih.gov The formation and yield of these brominated products are influenced by factors like the concentration of bromide ions, pH, and reaction time. umich.edunih.gov Studies have identified 2,4-dibromophenol as a by-product of the chlorination process, particularly in marine environments or water sources impacted by saltwater intrusion. nih.gov
Table 2: Anthropogenic Sources of 2,4-DBP and 2,6-DBP
| Source Category | Specific Process/Use | Resulting Compound(s) | Reference(s) |
| Industrial Production | Chemical Synthesis | 2,4-DBP, 2,6-DBP | nih.gov |
| Industrial Application | Flame Retardants, Pesticides | 2,4-DBP | ebi.ac.uknih.gov |
| Environmental Degradation | Biodegradation of TBBPA | 2,4-DBP | ebi.ac.uk |
| Water Treatment | Chlorination of water with bromide and phenol | Bromophenols, including 2,4-DBP | umich.edunih.gov |
Thermal Degradation and Pyrolysis of Brominated Organic Precursors
The thermal decomposition of larger brominated organic molecules, particularly brominated flame retardants (BFRs), represents a significant pathway to the formation of 2,4-dibromophenol (2,4-DBP) and 2,6-dibromophenol (2,6-DBP). murdoch.edu.au These processes occur under conditions such as waste incineration, thermal recycling, and uncontrolled burning of materials containing BFRs. murdoch.edu.aucdu.edu.au Laboratory and pilot-scale studies have investigated the thermal decomposition of pure BFRs and BFR-laden polymers, typically at temperatures ranging from 280 to 900 °C, providing insight into the formation of various brominated products of incomplete combustion (BPICs), including dibromophenols. murdoch.edu.aucdu.edu.au
During pyrolysis or combustion, BFRs degrade and form a variety of brominated aromatic compounds, with brominated phenols being major products. murdoch.edu.au The specific isomers of dibromophenol formed are often linked to the structure of the parent BFR molecule.
One of the most widely used BFRs, Tetrabromobisphenol A (TBBPA), is a primary precursor. nih.gov Studies on the thermal degradation of electronic boards containing TBBPA have confirmed the formation of 2,4-DBP and 2,6-DBP. researchgate.net Research involving the pyrolysis and combustion of TBBPA in a laboratory furnace at temperatures of 650 °C and 800 °C found high levels of 2,4- and 2,6-dibromophenol among the degradation products. nih.gov Similarly, the thermal degradation of tetrabromobisphenol A diallyl ether (TBBPA-BAE) at 650 °C was found to release significant amounts of 2,4-dibromophenol. cetjournal.it The decomposition mechanism of this TBBPA derivative is thought to be very similar to that of TBBPA itself. cetjournal.it
Another study focusing on the surface-mediated pyrolysis of 2-bromophenol (B46759) on a silica-supported copper oxide surface also identified 2,4-dibromophenol and 2,6-dibromophenol as observed products, demonstrating their formation from a simpler brominated precursor. acs.org The co-pyrolysis of polyethylene (B3416737) with 2,6-dibromophenol has been shown to significantly retard the formation of oxygen-containing compounds. cdu.edu.au
The tables below summarize findings from research on the thermal degradation of various brominated precursors.
Table 1: Formation of Dibromophenols from Thermal Degradation of Brominated Precursors
| Precursor Compound | Process/Conditions | Temperature | Detected Products | Source |
|---|---|---|---|---|
| Tetrabromobisphenol A (TBBPA) | Pyrolysis & Combustion | 650 °C and 800 °C | 2,4-Dibromophenol, 2,6-Dibromophenol | nih.gov |
| Tetrabromobisphenol A diallyl ether (TBBPA-BAE) | Thermal Degradation | 650 °C | 2,4-Dibromophenol (7.56% of identified products) | cetjournal.it |
| Electronic Boards containing TBBPA | Thermal Decomposition | Not specified | 2,4-Dibromophenol, 2,6-Dibromophenol | researchgate.net |
| 2-Bromophenol | Surface-Mediated Pyrolysis (on CuO/Silica) | 250-550 °C | 2,4-Dibromophenol, 2,6-Dibromophenol | acs.org |
Environmental Fate and Transformation Dynamics of 2,4 Dibromophenol and 2,6 Dibromophenol
The environmental persistence and transformation of 2,4-dibromophenol (B41371) (2,4-DBP) and 2,6-dibromophenol (B46663) (2,6-DBP) are governed by complex biotic and abiotic processes. These compounds, found in the environment due to both natural production by marine organisms and anthropogenic release, are subject to degradation and dehalogenation through microbial action and photodegradation.
Degradation and Dehalogenation Processes
The breakdown of 2,4-DBP and 2,6-DBP in the environment involves both biological and chemical pathways, which ultimately determine their persistence, mobility, and potential impact.
Microbial degradation of dibromophenols can occur in the presence or absence of oxygen, although aerobic conditions tend to enhance the efficiency of the breakdown process. nih.gov
Under anaerobic conditions, the primary transformation mechanism is reductive dehalogenation. nih.gov This process involves the removal of bromine atoms from the phenol (B47542) ring. For instance, 2,4-DBP can be sequentially debrominated to 4-bromophenol (B116583) (4-BP) and ultimately to phenol. nih.gov Similarly, anaerobic microorganisms associated with marine sponges have been shown to reductively debrominate 2,6-DBP to 2-bromophenol (B46759) under methanogenic and sulfidogenic conditions. asm.org
In aerobic environments, the degradation pathway is different. Brominated phenols may be converted into catechol or hydroquinone (B1673460) derivatives. nih.gov These intermediates can then undergo ring cleavage to form compounds like maleylacetate (B1240894) and beta-ketoadipate, which can be further metabolized by microorganisms. nih.gov For example, a bacterial strain, Ralstonia sp. RK1, has been shown to be capable of aerobically degrading the related compound 2,6-dichlorophenol (B41786), utilizing it as a sole source of carbon and energy. nih.gov
Reductive debromination is a crucial mechanism for the anaerobic biodegradation of dibromophenols. This process can occur through two main pathways: cometabolism, via non-specific enzymes, or more significantly, through a respiratory process known as organohalide respiration. researchgate.netnih.gov In organohalide respiration, the brominated phenol serves as a terminal electron acceptor for the microorganism's energy production. researchgate.netnih.gov This involves the transfer of electrons from a donor substrate to a specialized enzyme, a reductive dehalogenase (RDase), which catalyzes the removal of the bromine atom. nih.gov
This process has been observed in microbial consortia associated with the marine sponge Aplysina aerophoba, which naturally produces brominated compounds. asm.org These microorganisms carry out the reductive debromination of 2,6-DBP under anaerobic conditions, a process that is inhibited by antibiotics, confirming its bacterial mediation. asm.org
Specific microbial populations have been identified as key players in the biotransformation of dibromophenols. Anaerobic consortia enriched from marine sponges have demonstrated the ability to debrominate 2,6-DBP. asm.org Analysis of these communities revealed that bacteria closely related to the delta-subgroup of Proteobacteria were enriched when grown on organobromine compounds. asm.org
Several isolated strains have been shown to be effective. Desulfoluna spongiiphila, a bacterium isolated from a marine sponge, performs respiratory reductive dehalogenation of 2,6-DBP. researchgate.net Other identified bacteria capable of reductively debrominating 2,6-DBP to phenol include species from the genera Desulfovibrio and Desulfuromusa. researchgate.net In aerobic degradation, a pure culture of Ralstonia sp. strain RK1 was isolated from freshwater sediment and demonstrated the ability to grow on 2,6-dichlorophenol, a structurally similar compound. nih.gov Fungal strains isolated from marine invertebrates have also shown potential for the biotransformation of chlorinated phenols, suggesting a possible role in dibromophenol degradation as well. nih.gov
| Microbial Strain/Community | Compound Transformed | Condition | Key Findings | Reference |
| Desulfoluna spongiiphila strain AA1 | 2,6-Dibromophenol | Anaerobic | Capable of respiratory reductive dehalogenation. | researchgate.net |
| Desulfovibrio and Desulfuromusa | 2,6-Dibromophenol | Anaerobic | Shown to be capable of reductive debromination to phenol. | researchgate.net |
| Ralstonia sp. strain RK1 | 2,6-Dichlorophenol | Aerobic | Able to use the compound as a sole carbon and energy source. | nih.gov |
| Marine Sponge (Aplysina aerophoba) associated microorganisms | 2,6-Dibromophenol | Anaerobic | Reductively debrominated 2,6-DBP to 2-bromophenol. | asm.org |
The enzymatic removal of bromine from the aromatic ring is catalyzed by reductive dehalogenases (RDases), with the catalytic subunit often encoded by rdhA genes. researchgate.net The presence of genes homologous to those encoding reductive dehalogenases has been confirmed in the microbial communities of sponges that degrade these compounds. asm.org
Metabolite identification studies have elucidated the degradation pathways. Under anaerobic conditions, 2,4-DBP is transformed into 4-bromophenol, which is then further debrominated to phenol. nih.gov For 2,6-DBP, the primary metabolite of reductive debromination is 2-bromophenol. asm.org In plants, 2,4-DBP is rapidly metabolized, with studies on carrot callus cultures identifying eight distinct metabolites after 120 hours of exposure, indicating complex biotransformation pathways. jove.com These pathways in plants also include the interconversion between 2,4-DBP and its methylated form, 2,4-dibromoanisole (B1585499). nih.gov
| Original Compound | Transformation Process | Identified Metabolites/Products | Reference |
| 2,4-Dibromophenol | Anaerobic Biodegradation | 4-Bromophenol, Phenol | nih.gov |
| 2,6-Dibromophenol | Anaerobic Biodegradation | 2-Bromophenol | asm.org |
| 2,4-Dibromophenol | Plant Metabolism (Rice) | 2,4-Dibromoanisole (via methylation) | nih.gov |
| 2,4-Dibromophenol | Plant Metabolism (Carrot Callus) | Eight distinct metabolites identified | jove.com |
| 2,6-Dibromophenol | Aqueous Photolysis | Monobrominated dihydroxybenzene | guidechem.com |
Photodegradation Mechanisms
In addition to microbial action, 2,4-DBP and 2,6-DBP are susceptible to degradation by light, a process known as photodegradation or photolysis.
Direct photolysis, the breakdown of a chemical by direct absorption of light, is a significant transformation pathway for dibromophenols in sunlit environments. researchgate.net In aqueous solutions, 2,6-DBP undergoes rapid degradation when exposed to simulated sunlight. guidechem.com The rate of this photolysis is influenced by several environmental factors. guidechem.comnih.gov
Initial Concentration: The degradation rate increases as the initial concentration of the compound decreases. guidechem.comnih.gov
pH: The rate is enhanced at higher pH values. guidechem.comnih.gov
Other Substances: The presence of iron (Fe(III)) or nitrite (B80452) (NO₂⁻) can significantly accelerate the photodegradation rate. guidechem.comnih.gov
The primary product from the photolysis of 2,6-DBP in water has been identified as a monobrominated dihydroxybenzene. guidechem.com This suggests that, similar to the related compound 2,4,6-tribromophenol (B41969), the main photochemical reaction mechanism is hydrodebromination, where a bromine atom is replaced by a hydrogen atom. nih.gov
In the atmosphere, vapor-phase 2,4-DBP is expected to be degraded by reacting with photochemically-produced hydroxyl radicals. nih.gov The estimated atmospheric half-life for this reaction is approximately 5.6 days, indicating that atmospheric photolysis is a relevant environmental fate process. nih.gov
Indirect Photochemical Reactions and Kinetics
In the environment, 2,4-dibromophenol (2,4-DBP) and 2,6-dibromophenol (2,6-DBP) can be degraded through indirect photochemical reactions, primarily driven by reactive oxygen species (ROS) such as hydroxyl radicals (•OH) and singlet oxygen (¹O₂). These highly reactive species are generated in sunlit surface waters and the atmosphere through the interaction of sunlight with natural photosensitizers like dissolved organic matter.
The reaction of these dibromophenols with hydroxyl radicals is a significant degradation pathway. The rate constant for the vapor-phase reaction of 2,4-DBP with photochemically-produced hydroxyl radicals has been estimated to be 2.9 x 10⁻¹² cm³/molecule-sec at 25°C. This corresponds to an atmospheric half-life of about 5.6 days, assuming an atmospheric concentration of 5 x 10⁵ hydroxyl radicals per cm³. A similar rate constant has been estimated for 2,6-DBP, suggesting a comparable atmospheric half-life under these conditions. acs.org
Table 1: Estimated Reaction Rate Constants and Atmospheric Half-lives for the Reaction of Dibromophenols with Hydroxyl Radicals
| Compound | Rate Constant (cm³/molecule-sec at 25°C) | Atmospheric Half-life |
| 2,4-Dibromophenol | 2.9 x 10⁻¹² | ~5.6 days |
| 2,6-Dibromophenol | 2.9 x 10⁻¹² | ~5.6 days |
Abiotic Chemical Transformations
Beyond photochemical reactions, 2,4-DBP and 2,6-DBP are subject to various abiotic chemical transformations in different environmental compartments, including oxidation, the formation of more complex and potentially more toxic compounds, and other modifications like hydroxylation and methylation.
Oxidation Reactions in Environmental Matrices
In soil and water, the oxidation of dibromophenols can be influenced by the presence of metal oxides and other reactive species. For instance, the degradation of 2,6-DBP has been observed in soil-water systems under anaerobic conditions, with a reported half-life of 7 days, indicating that microbial and chemical processes contribute to its transformation. acs.org In the presence of laccase, an enzyme found in some fungi and bacteria, 2,4-DBP can be oxidized to form hydroxylated polybrominated diphenyl ethers (OH-PBDEs). ebi.ac.uk This enzymatic oxidation involves the generation of bromophenoxy radicals which then couple to form these more complex products. ebi.ac.uk
Formation of Polybrominated Dioxins and Furans (PBDD/Fs)
A significant concern regarding the environmental fate of brominated phenols is their potential to act as precursors for the formation of polybrominated dibenzo-p-dioxins (PBDDs) and polybrominated dibenzofurans (PBDFs), which are highly toxic and persistent compounds. Thermal processes, such as industrial incineration or accidental fires, are well-known pathways for the formation of PBDD/Fs from bromophenols. nih.govnih.gov
The pyrolysis of 2,4-DBP and 2,6-DBP leads to the formation of various PBDD and PBDF congeners. researchgate.net For 2,6-DBP, the presence of two bromine atoms in the ortho positions to the hydroxyl group favors the formation of PBDDs through the condensation of two molecules. researchgate.net In contrast, 2,4-DBP can lead to the formation of both PBDDs and PBDFs. researchgate.net The specific products and their yields are highly dependent on the temperature and the presence of catalysts such as copper and iron oxides. nih.gov
Photochemical pathways can also contribute to the formation of PBDD/Fs from related compounds. For example, hydroxylated polybrominated diphenyl ethers (OH-PBDEs), which can be formed from the oxidation of dibromophenols, can undergo photolysis to yield PBDDs. researchgate.net
Hydroxylation and Methylation in Environmental Systems
In addition to oxidation and dimerization, dibromophenols can undergo hydroxylation and methylation in environmental systems, often mediated by biological processes. In rice plants, for example, 2,4-dibromophenol can be methylated to form 2,4-dibromoanisole. nih.gov This interconversion is significant as the methylated form is generally more volatile. The same study also observed the reverse process, demethylation, occurring for 2,4-dibromoanisole. nih.gov
Hydroxylation, the addition of a hydroxyl group to the aromatic ring, is another transformation pathway. As mentioned earlier, reaction with singlet oxygen can lead to hydroxylated products. nih.gov These transformation processes alter the physicochemical properties of the parent compounds, affecting their transport, fate, and potential toxicity.
Environmental Transport and Distribution
The movement and partitioning of 2,4-DBP and 2,6-DBP in the environment are governed by their physical and chemical properties, including their volatility.
Volatilization and Atmospheric Cycling
Volatilization from water or soil surfaces is a potential transport pathway for dibromophenols to the atmosphere. The tendency of a chemical to volatilize is influenced by its vapor pressure and Henry's Law constant. Older formulations of related compounds like 2,4-D and dicamba (B1670444) were known to be prone to volatilization, leading to their long-range transport. osu.eduyoutube.com
For 2,4-dibromophenol, its conversion to the more volatile 2,4-dibromoanisole in plant systems highlights a mechanism for its enhanced entry into the atmosphere. nih.gov One study found that the total volatilized 2,4-dibromoanisole was significantly greater than that of 2,4-dibromophenol from a hydroponic solution. nih.gov Phytovolatilization, the uptake of contaminants by plants and their subsequent release into the atmosphere, can be a significant contributor to the atmospheric cycling of these compounds. nih.gov Once in the atmosphere, their fate is determined by reactions with hydroxyl radicals and other atmospheric oxidants, as well as by deposition back to terrestrial and aquatic ecosystems. acs.org
Table 2: Summary of Environmental Transformation and Transport Pathways
| Process | Description | Relevant Isomer(s) | Key Factors |
| Indirect Photodegradation | Reaction with photochemically produced reactive oxygen species (e.g., •OH, ¹O₂). | 2,4-DBP, 2,6-DBP | Sunlight, presence of photosensitizers, pH. |
| Abiotic Oxidation | Chemical oxidation in soil and water. | 2,4-DBP, 2,6-DBP | Metal oxides, enzymatic activity (e.g., laccase). |
| PBDD/F Formation | Formation of toxic dioxins and furans. | 2,4-DBP, 2,6-DBP | High temperatures (pyrolysis), presence of catalysts (Cu, Fe). |
| Hydroxylation | Addition of a hydroxyl group to the aromatic ring. | 2,4-DBP, 2,6-DBP | Reaction with singlet oxygen. |
| Methylation/Demethylation | Interconversion between the phenol and its methylated form (anisole). | 2,4-DBP | Biological processes (e.g., in plants). |
| Volatilization | Evaporation from surfaces into the atmosphere. | 2,4-DBP, 2,6-DBP | Vapor pressure, Henry's Law constant, temperature. |
| Atmospheric Cycling | Transport and degradation in the atmosphere. | 2,4-DBP, 2,6-DBP | Reaction with hydroxyl radicals, atmospheric deposition. |
Table of Compound Names
| Abbreviation | Full Name |
| 2,4-DBP | 2,4-Dibromophenol |
| 2,6-DBP | 2,6-Dibromophenol |
| PBDDs | Polybrominated dibenzo-p-dioxins |
| PBDFs | Polybrominated dibenzofurans |
| OH-PBDEs | Hydroxylated polybrominated diphenyl ethers |
| •OH | Hydroxyl radical |
| ¹O₂ | Singlet oxygen |
| 2,4-D | 2,4-Dichlorophenoxyacetic acid |
| Dicamba | 3,6-Dichloro-2-methoxybenzoic acid |
| 2,4-Dibromoanisole | 1,3-Dibromo-4-methoxybenzene |
| Hydroquinone | Benzene-1,4-diol |
Adsorption and Desorption to Sediments, Soils, and Suspended Particulates
The environmental mobility and availability of 2,4-dibromophenol (2,4-DBP) and 2,6-dibromophenol (2,6-DBP) are significantly influenced by their interaction with soils, sediments, and suspended particulate matter. These processes, primarily adsorption and desorption, dictate the concentration of these compounds in the aqueous phase and thus their potential for transport, degradation, and uptake by organisms.
The sorption of dibromophenols to environmental matrices is a complex process governed by the physicochemical properties of both the compounds and the sorbents. Key factors include the organic carbon content, clay mineralogy, and pH of the soil or sediment. For instance, the sorption of 2,4-dichlorophenol (B122985) (a structurally similar compound) to soil is influenced by its high water solubility and low soil adsorption coefficient, which can lead to a high potential for leaching to groundwater, particularly in coarse-grained sandy soils with low organic content. researchgate.net
The behavior of 2,4-DBP and 2,6-DBP in the environment is also linked to their origin as degradation products of more complex brominated compounds, such as polybrominated diphenyl ethers (PBDEs) and 2,4,6-tribromophenol (2,4,6-TBP). nih.govnih.gov The degradation of these parent compounds can lead to the formation of dibromophenols in situ, contributing to their presence in various environmental compartments.
Sediment-Water Partitioning and Exchange
The partitioning of 2,4-dibromophenol and 2,6-dibromophenol between sediment and water is a critical determinant of their environmental fate. This equilibrium process, often described by a sediment-water partition coefficient (Kd), influences the concentration of these compounds in the water column and their bioavailability to aquatic organisms.
Studies have shown that bromophenols, including 2,4-DBP, are detected in both water and sediment samples in marine and riverine environments. For example, in a study near a nuclear power plant in Korea, 2,4-DBP was detected in seawater at concentrations ranging from 0.531 to 32.7 ng/L. ebi.ac.uk The levels of bromophenols in riverine sediments were found to be significantly lower than in marine sediments, suggesting that natural formation in marine environments contributes to their presence, in addition to anthropogenic sources. ebi.ac.uk
The chlorination process in industrial settings can also contribute to the formation of bromophenols like 2,4-DBP. ebi.ac.uk The exchange between sediment and water is dynamic, with the potential for sediments to act as both a sink and a source of these compounds to the overlying water column.
Bioaccumulation and Biotransformation in Environmental Organisms
Bioaccumulation Potential in Aquatic Food Webs
Bioaccumulation is the process by which organisms can accumulate chemical substances in their tissues at concentrations higher than those in the surrounding environment. This is a key process in determining the potential for toxic effects and the transfer of contaminants through food webs.
While specific data on the bioaccumulation of 2,4-DBP and 2,6-DBP in comprehensive aquatic food webs is limited, studies on related compounds provide insights. For example, research on tetrabromobisphenol A (TBBPA) and its analogs in a coral reef food web revealed that these compounds are readily taken up by a variety of marine organisms, including shells, sea cucumbers, crabs, and fish. oaepublish.com The study found that the bioaccumulation patterns were influenced by the species and their habitat. oaepublish.com
In a study of phenolic-smelling flatfish, 2,6-DBP was detected at levels of 0.10 µg/g in the skin and 0.01 µg/g in the muscle, while 2,4-DBP was found in the skin at 0.02 µg/g. nih.gov This indicates that these compounds can accumulate in fish tissues. The bioconcentration factor (BCF), a measure of a chemical's tendency to concentrate in an organism from water, is an important parameter. For 2,4-dichlorophenoxyacetic acid (2,4-D), a related compound, a low BCF of 1 was measured in carp, suggesting low bioconcentration potential in that species. cdc.gov However, the bioaccumulation potential can vary significantly among different compounds and organisms.
Uptake, Translocation, and Accumulation in Terrestrial Plants
Terrestrial plants can take up organic contaminants like 2,4-dibromophenol from the soil and air, leading to their accumulation in various plant tissues. jove.com This uptake is a critical pathway for the entry of these compounds into the terrestrial food chain.
Studies using rice plants have demonstrated the uptake and translocation of 2,4-DBP. nih.govnih.gov In hydroponic experiments, 2,4-DBP was taken up by the roots and translocated to the shoots. nih.govnih.gov The distribution within the plant can vary, with research on 2,4-dichlorophenol in wheat seedlings showing that uptake and translocation are pH-dependent. nih.gov At a lower pH, there was rapid uptake by the roots and some transport to the shoots, while at a higher pH, translocation to the shoots was inhibited due to the ionization of the compound. nih.gov
Research on carrot cells and whole plants also confirmed the uptake of 2,4-DBP. acs.orgresearchgate.net In cell cultures, 2,4-DBP was completely removed from the medium with a half-life of 10.8 hours. acs.orgresearchgate.net
The table below summarizes findings on the concentration of 2,4-DBP in different rice tissues over time in a hydroponic study.
| Time (hours) | Root (mg/kg) | Leaf Sheath (mg/kg) | Leaf (mg/kg) |
| 6 | 29.8 | 15.2 | 3.86 |
| 24 | 43.1 | 49.4 | 2.54 |
| 72 | 35.6 | 28.7 | 1.98 |
| 120 | 25.4 | 24.2 | 1.55 |
| Data derived from a study on the uptake of 2,4-DBP in rice plants. researchgate.net |
Plant Metabolism: Hydroxylation, Methylation, Acylation, and Conjugation Pathways
Once taken up by plants, 2,4-dibromophenol and 2,6-dibromophenol can undergo various metabolic transformations. These processes, which include hydroxylation, methylation, acylation, and conjugation, are generally aimed at detoxifying the xenobiotic and facilitating its storage or elimination.
In rice plants, the metabolism of the related compound 2,4,6-tribromophenol has been shown to involve debromination to form 2,4-dibromophenol. nih.gov This indicates that debromination is a key initial step in the metabolic pathway. Further metabolism in plants can involve several pathways:
Hydroxylation: This process involves the addition of a hydroxyl (-OH) group. In the case of 2,4,6-tribromophenol metabolism in rice, hydroxylation was observed as a phase I metabolic reaction. nih.gov
Methylation: The addition of a methyl (-CH3) group can also occur. In rice plants exposed to 2,4-DBP, methylation was observed, leading to the formation of 2,4-dibromoanisole. nih.gov
Acylation: This involves the addition of an acyl group.
Conjugation: This is a phase II metabolic process where the parent compound or its phase I metabolites are linked to endogenous molecules such as sugars or amino acids. researchgate.net In carrot cell cultures, 2,4-DBP was found to form four saccharide conjugates and three amino acid conjugates. acs.orgresearchgate.net One of the identified metabolites was a glucose conjugate, dibromophenol glucopyranoside. acs.org A study using carrot callus cultures identified eight metabolites of 2,4-DBP formed through direct conjugation with glucose and amino acids. jove.com
The interconversion between 2,4-DBP and its methylated form, 2,4-dibromoanisole, has been characterized in rice plants. nih.govnih.gov The demethylation of 2,4-dibromoanisole to 2,4-DBP was found to be significantly higher than the methylation of 2,4-DBP. nih.govnih.gov These transformation processes can also influence the volatilization of these compounds from the plant. nih.govnih.gov
The table below presents the identified metabolites of 2,4-dibromophenol in carrot callus cultures.
| Metabolite ID | Proposed Conjugate |
| M562 | Glucose Conjugate |
| M545 | Glucose Conjugate |
| M661 | Glucose Conjugate |
| M413 | Glucose Conjugate |
| M339 | Amino Acid Conjugate |
| M380 | Amino Acid Conjugate |
| M424 | Amino Acid Conjugate |
| M187 | Not specified |
| Data from a study on the metabolism of 2,4-DBP in carrot callus. jove.com |
Metabolism in Various Non-Human Biota
The metabolism of 2,4-dibromophenol and 2,6-dibromophenol is not limited to plants and has been observed in various other organisms. These biotransformation processes are crucial for understanding the persistence and potential toxicity of these compounds in the environment.
In aquatic invertebrates, such as the amphipod Gammarus pulex, biotransformation is a key process that influences the internal concentrations of organic chemicals. ecotoxmodels.org While specific data for dibromophenols in this species is not provided, the study highlights the importance of considering metabolism in bioaccumulation assessments. ecotoxmodels.org
In fish, the metabolism of related brominated phenols has been documented. For example, 2,4,6-tribromophenol has been shown to be methylated in zebrafish (Danio rerio). nih.gov Given that 2,4-DBP is a metabolite of 2,4,6-TBP, it is plausible that similar metabolic pathways exist for 2,4-DBP in fish.
Microorganisms also play a significant role in the transformation of these compounds. However, the antifungal properties of compounds like 2,4,6-tribromophenol may inhibit microbial activity and their ability to degrade these substances. nih.gov
Ecotoxicological Implications and Ecological Impact of 2,4 Dibromophenol and 2,6 Dibromophenol
Toxicity Assessment in Aquatic Organisms
The toxicity of 2,4-DBP and 2,6-DBP has been evaluated across a range of aquatic species, revealing varying degrees of sensitivity.
Effects on Aquatic Invertebrates (e.g., Daphnia, Copepods)
Aquatic invertebrates are fundamental to aquatic food webs, and the toxic effects of 2,4-DBP and 2,6-DBP on these organisms can have cascading ecological consequences. Studies on the water flea, Daphnia magna, have established the acute toxicity of these compounds. For Daphnia magna, the 48-hour median effective concentration (EC50) for immobilization has been determined to be 2.17 mg/L for 2,4-DBP and 2.78 mg/L for 2,6-DBP. mdpi.com These values classify both compounds as toxic to this species. mdpi.com Interestingly, the presence of the microalga Scenedesmus quadricauda as a food source was found to alleviate the toxic effects, increasing the EC50 values to 4.47 mg/L for 2,4-DBP and 6.75 mg/L for 2,6-DBP. mdpi.com
Acute Toxicity of 2,4-DBP and 2,6-DBP to Aquatic Invertebrates
| Compound | Organism | Endpoint | Concentration (mg/L) | Reference |
|---|---|---|---|---|
| 2,4-Dibromophenol (B41371) | Daphnia magna | 48h EC50 (Immobilization) | 2.17 | mdpi.com |
| 2,6-Dibromophenol (B46663) | Daphnia magna | 48h EC50 (Immobilization) | 2.78 | mdpi.com |
| 2,4-Dibromophenol | Japanese abalone (larvae) | Inhibition of attachment and metamorphosis | 10 (as ppm) | scielo.org.mx |
| 2,6-Dibromophenol | Japanese abalone (larvae) | Inhibition of metamorphosis | 10 (as ppm) | scielo.org.mx |
Impact on Fish Species and Life Stages
Fish populations can be significantly impacted by exposure to dibromophenols, with effects observed on various life stages. While specific LC50 values for 2,4-DBP and 2,6-DBP are not extensively documented in readily available literature, studies on related compounds and the general class of phenols indicate a potential for toxicity. For example, 2,4-dichlorophenol (B122985), a structurally similar compound, has been shown to be more toxic to fish than its parent compound, 2,4-D. frontiersin.org
Research has detected both 2,4-DBP and 2,6-DBP in the skin and muscle of flatfish, indicating bioaccumulation. researchgate.net The presence of these compounds has been associated with a "phenolic" or "iodoform-like" off-flavor in some crustacea and fish. nih.gov This suggests that even at sublethal concentrations, these compounds can accumulate in fish tissues.
Furthermore, studies on the broader category of brominated flame retardants, from which dibromophenols can be derived, have shown that they can cause a range of toxic effects in fish. scielo.org.mx These effects can include developmental and reproductive issues.
Influence on Algal Growth and Marine Primary Producers
As the base of most aquatic food webs, the health of algae and other primary producers is critical. Both 2,4-DBP and 2,6-DBP have been shown to inhibit the growth of marine and freshwater algae.
In a study on the green alga Scenedesmus quadricauda, the 96-hour EC50 values for growth inhibition were 8.73 mg/L for 2,4-DBP and 9.90 mg/L for 2,6-DBP. mdpi.com This indicates that these compounds are toxic to this primary producer. mdpi.com The toxicity of these bromophenols to S. quadricauda was found to be comparable to that of their chlorinated analogues. mdpi.com
Other research has also highlighted the inhibitory effects of bromophenols on marine algae. For instance, some bromophenols isolated from red algae have demonstrated inhibitory activity against certain enzymes. nih.gov Although marine algae are also natural producers of bromophenols, elevated environmental concentrations from anthropogenic sources can disrupt their growth and physiology.
Toxicity of 2,4-DBP and 2,6-DBP to Algae
| Compound | Organism | Endpoint | Concentration (mg/L) | Reference |
|---|---|---|---|---|
| 2,4-Dibromophenol | Scenedesmus quadricauda | 96h EC50 (Growth Inhibition) | 8.73 | mdpi.com |
| 2,6-Dibromophenol | Scenedesmus quadricauda | 96h EC50 (Growth Inhibition) | 9.90 | mdpi.com |
Mechanisms of Ecotoxicity
The adverse effects of 2,4-DBP and 2,6-DBP on aquatic organisms are underpinned by specific biochemical mechanisms, including endocrine disruption and the induction of oxidative stress.
Endocrine Disrupting Activities in Aquatic Wildlife
A significant concern regarding brominated phenols is their potential to act as endocrine-disrupting compounds (EDCs) in aquatic wildlife. EDCs can interfere with the hormonal systems of organisms, leading to developmental and reproductive problems.
2,4-Dibromophenol has been shown to bind to the estrogen receptor, suggesting a potential to mimic or block the action of estrogen, a critical hormone in female reproductive development and function. nih.govnih.gov The disruption of estrogen signaling can have profound impacts on fish populations, potentially leading to feminization of males or other reproductive abnormalities.
While direct evidence for the endocrine-disrupting activity of 2,6-DBP is less established, its structural similarity to other known brominated EDCs raises concerns. nih.gov The broader class of bromophenols is suspected of acting as endocrine disrupters, and their ability to interfere with hormonal pathways is an area of active research. nih.gov
Induction of Oxidative Stress in Organisms
Exposure to environmental contaminants can lead to an imbalance between the production of reactive oxygen species (ROS) and an organism's ability to detoxify these harmful molecules, a state known as oxidative stress. This can cause damage to vital cellular components, including lipids, proteins, and DNA.
While direct studies on the induction of oxidative stress specifically by 2,4-DBP and 2,6-DBP in aquatic organisms are limited, research on the broader category of brominated flame retardants (BFRs) provides strong indications of this mechanism. BFRs have been shown to induce the production of ROS in fish, leading to cellular damage and modifications in antioxidant defense systems. scielo.org.mx Some bromophenols have also been shown to attenuate oxidative stress in certain models, highlighting the complex interactions these compounds can have with cellular redox systems. mdpi.com Given that 2,4-DBP and 2,6-DBP are brominated phenolic compounds, it is plausible that they contribute to oxidative stress in exposed aquatic organisms. This can manifest as an increase in the activity of antioxidant enzymes as a defense mechanism against ROS-induced damage.
Perturbations of Cellular Signaling and Ion Homeostasis (e.g., Ca2+)
The environmental contaminants 2,4-dibromophenol (2,4-DBP) and 2,6-dibromophenol (2,6-DBP) have been shown to exert significant ecotoxicological effects through the disruption of fundamental cellular processes, including cellular signaling and ion homeostasis. A primary target of these compounds is the intricate system of calcium (Ca2+) signaling, which is a ubiquitous and critical component of numerous physiological functions in organisms.
Research has demonstrated that both 2,4-DBP and its related compound, 2,4,6-tribromophenol (B41969) (2,4,6-TBP), can disturb cellular calcium signals in neuroendocrine cells. medchemexpress.com Electrophysiological studies on neuroendocrine (PC12) cells revealed that 2,4-DBP reduces voltage-dependent calcium channel currents, with a half-maximal inhibitory concentration (IC50) of 45 ± 32 µM. medchemexpress.comepa.gov This interference affects both L-type and N-type calcium channels, which are crucial for a variety of cellular functions, including neurotransmitter release and hormone secretion. medchemexpress.com Furthermore, 2,4-DBP was also found to reduce whole-cell outward currents, which are primarily carried by potassium ions (K+), with a half-maximal concentration of 41 ± 9 µM. medchemexpress.comepa.gov This dual impact on both calcium influx and potassium efflux can lead to significant alterations in cellular membrane potential and signaling cascades.
In contrast, 2,6-dibromophenol is characterized as a weak inhibitor of voltage-gated Ca2+ channels. medchemexpress.com Studies on PC12 cells indicated that 2,6-DBP has no significant effect on potassium-induced calcium elevation, suggesting a more limited or different mechanism of action compared to 2,4-DBP. medchemexpress.com The disruption of cellular calcium homeostasis by these brominated phenols is a critical toxicological pathway, as calcium ions act as a crucial second messenger in processes such as hormone secretion. itrcweb.org The perturbation of these signaling pathways can, therefore, have far-reaching consequences on the developmental and reproductive processes of exposed organisms.
| Compound | Target Ion Channel/Process | Effect | Organism/Cell Line | Reference |
| 2,4-Dibromophenol | Voltage-dependent Ca2+ channels (L-type and N-type) | Reduction of current | Neuroendocrine (PC12) cells | medchemexpress.com, epa.gov |
| 2,4-Dibromophenol | Whole-cell outward K+ currents | Reduction of current | Neuroendocrine (PC12) cells | medchemexpress.com, epa.gov |
| 2,6-Dibromophenol | Voltage-gated Ca2+ channels | Weak inhibitor | Neuroendocrine (PC12) cells | medchemexpress.com |
| 2,6-Dibromophenol | Potassium-induced Ca2+ elevation | No significant effect | Neuroendocrine (PC12) cells | medchemexpress.com |
Interference with Developmental and Reproductive Processes in Organisms
The disruption of cellular signaling and ion homeostasis by 2,4-dibromophenol and 2,6-dibromophenol has significant implications for the developmental and reproductive health of various organisms. These compounds are considered endocrine disruptors, interfering with hormonal systems that are fundamental for normal development and reproduction. itrcweb.orgepa.gov
Studies have indicated that 2,4-DBP exhibits estrogenic activity. itrcweb.orgepa.gov This can lead to the disruption of normal endocrine function, which is critical for reproductive cycles and the development of reproductive organs. For instance, research on the related compound 2,4,6-tribromophenol (TBP) in adult zebrafish (Danio rerio) demonstrated that dietary exposure led to reduced fertilization success and disturbed gonad morphology. nih.gov In females, this included an increase in atretic follicles and oocytes with decreased vitellogenesis, while males exhibited fewer spermatid cysts. nih.gov Such findings suggest that similar brominated phenols like 2,4-DBP could have comparable adverse effects on fish reproduction.
2,6-Dibromophenol has also been shown to induce developmental toxicity. In studies with zebrafish embryos, exposure to 2,6-DBP was found to cause non-lethal malformations. This suggests that nonpolar narcosis is a major mode of action for its toxicity. The toxic effects of 2,6-DBP on aquatic organisms are further highlighted by its acute toxicity values. For the crustacean Daphnia magna, the 48-hour median effective concentration (EC50) for 2,6-DBP is 2.78 mg/L. medchemexpress.com For the algae Scenedesmus quadricauda, the 96-hour EC50 for growth inhibition is 9.90 mg/L. medchemexpress.com These values indicate a significant potential for harm to aquatic invertebrates and primary producers, which form the base of aquatic food webs.
The interference of these compounds with the endocrine system can also occur through the inhibition of enzymes involved in hormone metabolism. Bromophenols have been shown to inhibit the activity of sulfotransferases (SULTs), which are crucial for the metabolism and elimination of steroid hormones and thyroid hormones. nih.gov This inhibition can lead to an imbalance of these essential hormones, further contributing to developmental and reproductive toxicity.
| Compound | Organism | Observed Effects | Reference |
| 2,4-Dibromophenol | General (Endocrine Disruptor) | Estrogenic activity | epa.gov, itrcweb.org |
| 2,6-Dibromophenol | Zebrafish (Danio rerio) | Developmental malformations | |
| 2,6-Dibromophenol | Daphnia magna | Acute toxicity (48h EC50 = 2.78 mg/L) | medchemexpress.com |
| 2,6-Dibromophenol | Scenedesmus quadricauda | Growth inhibition (96h EC50 = 9.90 mg/L) | medchemexpress.com |
| Bromophenols (general) | General (Endocrine Disruptor) | Inhibition of sulfotransferase activity | nih.gov |
Ecological Risk Assessment in Contaminated Ecosystems
Ecological risk assessment (ERA) is a systematic process used to evaluate the potential adverse effects of chemical stressors, such as 2,4-dibromophenol and 2,6-dibromophenol, on ecosystems. The process generally involves hazard identification, exposure assessment, effects assessment, and risk characterization.
A common approach in the initial stages of an ERA is the use of a risk quotient (RQ). The RQ is a ratio of the predicted environmental concentration (PEC) of a substance to its predicted no-effect concentration (PNEC). epa.gov A RQ value greater than 1 suggests a potential for adverse ecological effects, indicating the need for a more detailed risk assessment. epa.gov
The determination of the PNEC often relies on acute and chronic toxicity data for various organisms representing different trophic levels. For 2,4-DBP and 2,6-DBP, acute toxicity data for aquatic organisms such as algae and daphnids are available. For example, the 48-hour EC50 for 2,6-DBP in Daphnia magna is 2.78 mg/L, and the 96-hour EC50 for Scenedesmus quadricauda is 9.90 mg/L. medchemexpress.com These values, along with data from other species, would be used to derive a PNEC by applying appropriate assessment factors.
Despite the availability of some toxicity data, a comprehensive ecological risk assessment for 2,4-dibromophenol and 2,6-dibromophenol is hampered by a lack of extensive data on their environmental concentrations in various ecosystems and a limited toxicological database for a wide range of species. Recent assessments by regulatory bodies have noted the lack of sufficient data to perform a full risk characterization for these specific compounds.
The process for a site-specific ERA would involve:
Problem Formulation: Identifying the contaminants of concern (2,4-DBP and 2,6-DBP), the ecosystems at risk, and the specific ecological endpoints to be protected (e.g., survival and reproduction of fish, invertebrate community structure).
Exposure Assessment: Measuring or modeling the concentrations of 2,4-DBP and 2,6-DBP in relevant environmental compartments such as water, sediment, and soil.
Effects Assessment: Compiling and evaluating the toxicological data for relevant species to determine the concentrations at which adverse effects are expected.
Risk Characterization: Integrating the exposure and effects data, often by calculating risk quotients, to estimate the likelihood and magnitude of adverse ecological effects.
Given that these compounds can be formed from the degradation of other widely used brominated flame retardants, their presence and potential risk in the environment remain a concern. nih.govoecd.org Therefore, further research to fill the data gaps on their environmental fate, exposure levels, and chronic toxicity to a broader range of organisms is crucial for conducting comprehensive and accurate ecological risk assessments.
Analytical Methodologies for Environmental Research on Dibromophenols
Sample Collection and Preparation Techniques for Diverse Matrices
The initial and most critical step in the analytical workflow is the collection of a representative sample and its subsequent preparation to isolate the target analytes from complex matrices. The chosen method depends heavily on the sample type, whether it be water, soil, sediment, or biological tissues.
For aqueous samples such as river water, seawater, or drinking water, immediate acidification after collection is a common practice to prevent the rapid degradation of the bromophenols. nih.gov A widely used technique for extraction and preconcentration from water is Solid-Phase Extraction (SPE). nih.govshimadzu.com This involves passing the water sample through a cartridge containing a solid adsorbent that retains the dibromophenols, which are then eluted with a small volume of an organic solvent.
Soil and sediment samples require more rigorous extraction procedures. Given the heterogeneous nature of these matrices, proper sampling strategies are essential to ensure the sample is representative. researchgate.net Techniques often involve the use of hand-held devices like scoops or augers for collection. nv.gov Following collection, the sample may be homogenized. Extraction is typically performed using organic solvents through methods such as pressurized liquid extraction (PLE) or Soxhlet extraction.
For biological matrices , such as fish tissue, the primary challenge is separating the lipid-soluble dibromophenols from the high fat content. A common approach involves extraction with a mixture of polar and non-polar solvents, like acetone (B3395972) and n-hexane. nih.govepa.gov This is often followed by a "clean-up" step to remove interfering lipids, for which treatment with concentrated sulfuric acid has been shown to be effective. nih.govepa.govebi.ac.uk Another established method for biological samples is simultaneous distillation-extraction (SDE). dpi.qld.gov.au
| Sample Matrix | Collection & Preparation Technique | Key Findings & Recoveries | Source(s) |
| Aqueous (River/Sea Water) | Acidification post-sampling; Solid-Phase Extraction (SPE) for extraction and purification. | Prevents rapid degradation of bromophenols. Qualified spiking recoveries of 64-100% were achieved. | nih.gov |
| Flatfish (Skin and Muscle) | Extraction with acetone and n-hexane; clean-up with concentrated sulfuric acid; concentration under nitrogen stream. | Recoveries of 89.4-96.5% for 2,4-DBP and 81.4-86.2% for 2,6-DBP were reported, indicating high method utility. | nih.govepa.gov |
| Seafood (Barramundi, Prawns) | Simultaneous distillation-extraction (SDE) followed by alkaline back extraction and acetylation of the bromophenols. | The method, combined with isotope dilution, allowed for accurate quantification with excellent linearity. | dpi.qld.gov.au |
| Soil | Collection with hand augers or scoops; homogenization of the sample in an inert container. | Essential for minimizing heterogeneity and obtaining a representative sample for analysis. | researchgate.netnv.gov |
Mass Spectrometric Detection, Identification, and Structural Elucidation
Mass spectrometry provides definitive identification and structural confirmation of the separated dibromophenol isomers. The choice of ionization technique and mass analysis mode is critical for achieving the desired selectivity and sensitivity.
For both GC-MS and LC-MS, Electron Ionization (EI) and Electrospray Ionization (ESI) are common ionization sources. EI is typically used with GC and produces characteristic fragmentation patterns that can be compared against spectral libraries like NIST for identification. nist.govnist.gov ESI is the standard for LC-MS and is a softer ionization technique. For phenols, ESI is typically operated in negative ion mode, which generates the deprotonated molecule [M-H]⁻ as the precursor ion. nih.govnih.gov For dibromophenols, this corresponds to a mass-to-charge ratio (m/z) of approximately 249, 251, and 253, reflecting the isotopic pattern of the two bromine atoms.
Tandem Mass Spectrometry (MS/MS) significantly enhances specificity by monitoring specific fragmentation pathways. In this technique, the precursor ion (e.g., m/z 251 for the most abundant dibromophenol isotope) is selected and fragmented, and specific product ions are then detected. This process, known as Multiple Reaction Monitoring (MRM), drastically reduces background noise and allows for reliable quantification at very low levels. nih.gov For instance, in the analysis of related chlorophenols, specific parent-to-daughter ion transitions are monitored, such as m/z 161 → 125 for 2,4-dichlorophenol (B122985). epa.gov The fragmentation of dibromophenols often involves the loss of a bromine atom (Br) or a hydrogen bromide molecule (HBr).
| Analyte | Technique | Ionization Mode | Precursor Ion (m/z) | Product Ions (m/z) | Notes | Source(s) |
| 2,4-Dibromophenol (B41371) | LC-ESI-MS/MS | Negative | 248.8556 ([M-H]⁻) | 168.9295 | The precursor ion represents the deprotonated molecule. | nih.gov |
| Dibromophenols | GC-MS | Electron Ionization | 250/252/254 | - | Mass spectrum shows characteristic isotopic cluster for two bromine atoms. | researchgate.net |
| Related Halophenols | GC-MS/MS | - | - | Component-specific MRM transitions are used for high selectivity. | nih.gov |
Quantitative Analysis, Sensitivity, and Detection Limits
A key aspect of any analytical method is its performance in terms of sensitivity and accuracy. This is typically evaluated through parameters like method detection limits (MDLs), limits of quantification (LOQs), linearity of calibration curves, and analyte recovery rates.
The sensitivity of methods for 2,4-DBP and 2,6-DBP is highly dependent on the matrix, instrumentation, and sample preparation procedure. For instance, an HPLC-MS/MS method for aqueous samples reported MDLs in the low nanogram-per-liter (ng/L) range, specifically 0.1-13.9 ng/L for river water and 0.1-21.9 ng/L for seawater, demonstrating the influence of the sample matrix. nih.gov A GC-MS/MS method achieved even lower detection limits for water-based solutions, in the range of 0.04-4 ng/L. nih.gov
In more complex matrices like seafood, a method combining SDE with GC-MS and isotope dilution achieved an LOQ of 0.05 nanograms per gram (ng/g) for both 2,4-DBP and 2,6-DBP. dpi.qld.gov.au For the analysis of these compounds in flatfish tissue, recoveries were excellent, ranging from 81.4% to 96.5%. nih.govepa.gov In studies involving uptake in rice plants, MDLs for 2,4-DBP were reported as 4.47–6.13 ng/kg in the plant tissues. nih.gov
| Matrix | Method | Analyte(s) | Detection/Quantification Limit | Recovery (%) | Source(s) |
| River Water | HPLC-MS/MS | Bromophenols | MDL: 0.1-13.9 ng/L | 64-100 | nih.gov |
| Water-based Solutions | GC-MS/MS | Halophenols | DL: 0.04-4 ng/L | - | nih.gov |
| Flatfish Tissue | GC-MS | 2,4-DBP & 2,6-DBP | - | 81.4-96.5 | nih.govepa.gov |
| Seafood | GC-MS (IDA) | 2,4-DBP & 2,6-DBP | LOQ: 0.05 ng/g | - | dpi.qld.gov.auresearchgate.net |
| Rice Tissues | GC-HRMS | 2,4-DBP | MDL: 4.47–6.13 ng/kg | 81.3–90.7 | nih.gov |
Application of Isotope Dilution and Isotope Labeling in Fate Studies
Environmental fate studies, which investigate the transport, transformation, and degradation of chemicals, benefit immensely from the use of isotopically labeled compounds. researchgate.netbattelle.org Isotope Dilution Analysis (IDA) is a powerful quantitative technique that corrects for analyte loss during sample preparation and for matrix-induced signal suppression or enhancement in the mass spectrometer.
In IDA, a known amount of an isotopically labeled version of the target analyte (e.g., containing Carbon-13, ¹³C, or Deuterium, ²H) is added to the sample at the earliest stage of preparation. researchgate.net Since the labeled standard is chemically identical to the native analyte, it behaves the same way throughout the extraction, clean-up, and analysis. The final quantification is based on the ratio of the response of the native analyte to the labeled internal standard. This approach significantly improves the accuracy and precision of the results.
This technique has been successfully applied to the analysis of bromophenols in seafood, where ¹³C₆-labeled congeners of 2-bromophenol (B46759), 4-bromophenol (B116583), 2,4-DBP, 2,6-DBP, and 2,4,6-tribromophenol (B41969) were used as internal standards. dpi.qld.gov.auresearchgate.net This allowed for accurate quantification down to 0.05 ng/g. dpi.qld.gov.au
Beyond quantification, isotope labeling is essential for tracing the metabolic and environmental pathways of dibromophenols. For example, studies on the uptake and interconversion of 2,4-DBP in rice plants utilized ¹³C-labeled surrogate standards to assess method performance and understand transformation processes like methylation and demethylation within the plant. nih.gov Such studies provide critical data on how these compounds behave in living organisms and move through ecosystems. battelle.org
Environmental Management and Remediation Strategies for Dibromophenols
Advanced Oxidation Processes (AOPs) for Degradation in Water
Advanced Oxidation Processes (AOPs) are a class of water treatment technologies that rely on the generation of highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH), to break down persistent organic pollutants. These methods have shown considerable promise for the degradation of dibromophenols in aqueous solutions.
Various AOPs, including photocatalysis, ozonolysis, and plasma-based systems, have been investigated for the decomposition of dibromophenols and structurally similar compounds. nih.govscirp.org Photocatalysis, often employing catalysts like titanium dioxide (TiO₂) or magnetite (Fe₃O₄), uses light energy to generate electron-hole pairs, which in turn produce ROS. mdpi.comnih.gov Studies on the related compound tetrabromobisphenol A (TBBPA) show that photocatalytic degradation can achieve over 90% removal in a short time frame, with the primary reactions involving debromination, hydroxylation, and demethylation. nih.govnih.gov
Another effective AOP is the use of dielectric barrier discharge plasma. In one study, in-liquid plasma was used to treat an aqueous solution of 2,6-DBP. scirp.org This method generates a cocktail of reactive species, including •OH, ozone (O₃), and hydrogen radicals. The research demonstrated that using oxygen or air as the working gas was highly efficient, achieving nearly 100% degradation of 2,6-DBP by decomposing it into bromide ions and inorganic carbon. scirp.org The degradation efficiency was found to be dependent on the working gas, with the reaction rate order being O₂ > Air > Ar > N₂. scirp.org
The table below summarizes findings from research on AOPs for dibromophenol and related halogenated phenols.
Table 1: Performance of Advanced Oxidation Processes (AOPs) for Dibromophenol Degradation
| AOP Method | Target Compound | Catalyst/Conditions | Degradation Efficiency | Reaction Time | Reference |
|---|---|---|---|---|---|
| Dielectric Barrier Discharge Plasma | 2,6-Dibromophenol (B46663) | Oxygen as working gas | 100% | 60 minutes | scirp.org |
| Dielectric Barrier Discharge Plasma | 2,6-Dibromophenol | Air as working gas | 99.73% | 60 minutes | scirp.org |
| Photocatalysis | Tetrabromobisphenol A (TBBPA) | μ-Fe₃O₄ (magnetite) | ~90% | 10 minutes | nih.gov |
| Photo-Fenton | 2,4-Dichlorophenol (B122985) | Fe²⁺/H₂O₂/UV | 100% | 60 minutes | nih.gov |
| Anodic Oxidation | 2,4-Dichlorophenol | Ti/IrO₂/RuO₂/TiO₂ electrode | Enhanced biodegradability | Not specified | nih.gov |
Bioremediation Approaches: Bioaugmentation and Biostimulation Techniques
Bioremediation leverages the metabolic capabilities of microorganisms to break down or transform contaminants into less harmful substances. embo.org It is considered an environmentally sustainable and cost-effective approach. nih.gov The two primary strategies in bioremediation are biostimulation, which involves stimulating indigenous microbial populations, and bioaugmentation, which introduces specific competent microbial strains to a contaminated site. nih.govnih.gov
Microbial degradation pathways for halogenated phenols have been identified in various bacteria and fungi. nih.govnih.gov For instance, the biodegradation of 2,4-dichlorophenoxyacetic acid (2,4-D) proceeds through the intermediate 2,4-dichlorophenol (2,4-DCP), which is then hydroxylated and further broken down by enzymes encoded by genes like tfdB and tfdC. nih.gov This suggests that microorganisms capable of degrading chlorophenols, such as Cupriavidus necator JMP134, could be effective for dibromophenol remediation. nih.govnih.gov Fungal species, such as Trichoderma longibraciatum, have also demonstrated the ability to tolerate and degrade 2,6-DCP, using it as a source of energy. nih.gov Fungal dye-decolorizing peroxidases (DyPs) are another group of enzymes that show potential for bioremediation of emerging pollutants. plos.org
Bioaugmentation involves the introduction of specific microorganisms to a contaminated environment to enhance the degradation of target pollutants. nih.govfrontiersin.orgtaylorfrancis.com This is particularly useful when the native microbial population lacks the necessary degradative capabilities. nih.gov Dual bioaugmentation, where a resistant strain is used alongside a degrading strain, has been shown to be effective in environments co-contaminated with metals and organics, as metal toxicity can inhibit the activity of the degrading microbes. nih.gov
Biostimulation, in contrast, focuses on optimizing environmental conditions (e.g., by adding nutrients or oxygen) to enhance the activity of the indigenous microorganisms already present at a contaminated site. nih.gov This can be a highly effective strategy when the native microbial community already possesses the genetic potential to degrade the contaminants .
Adsorption-based Removal Technologies from Aqueous Environments
Adsorption is a physical process where contaminants are removed from water by binding to the surface of a solid material, or adsorbent. This technology is widely used for treating industrial wastewater containing organic pollutants.
A variety of materials have been investigated for the adsorption of dibromophenols and other halogenated phenols. A study on the removal of bromophenols from water found that a carbonaceous adsorbent prepared from fertilizer industry waste was highly effective for adsorbing 2,4-dibromophenol (B41371). nih.gov The adsorption process was found to be endothermic and followed the Langmuir isotherm model, indicating monolayer adsorption onto the surface. nih.gov
Biochar, a carbon-rich material produced from the pyrolysis of biomass, has emerged as a promising low-cost adsorbent. analis.com.my Its high surface area and porous structure make it effective for removing organic pollutants. analis.com.mydeswater.com Studies using biochar derived from materials like walnut shells and almond shells have demonstrated high removal efficiencies for chlorophenols and other organic compounds. deswater.comresearchgate.net The adsorption capacity can be further enhanced by modifying the biochar, for example through alkali-activation. deswater.com One study found that alkali-activated walnut shell biochar exhibited a significantly higher adsorption capacity for 2,4-dichlorophenol (240.4 mg/g) compared to commercial activated carbon. deswater.com
Table 2: Adsorption Capacities of Various Adsorbents for Dibromophenols and Related Compounds
| Adsorbent | Target Compound | Maximum Adsorption Capacity (mg/g) | Reference |
|---|---|---|---|
| Carbonaceous adsorbent (from fertilizer industry waste) | 2,4-Dibromophenol | 190.2 | nih.gov |
| Carbonaceous adsorbent (from fertilizer industry waste) | 2-Bromophenol (B46759) | 170.4 | nih.gov |
| Carbonaceous adsorbent (from fertilizer industry waste) | 4-Bromophenol (B116583) | 40.7 | nih.gov |
| Alkali-activated walnut shell biochar (AB) | 2,4-Dichlorophenol | 240.4 | deswater.com |
| Modified Biochar (MB) | 2,4-Dichlorophenol | 85.13 | researchgate.net |
Strategies for Reducing Anthropogenic Release and Formation
Preventing the release of dibromophenols into the environment is a critical component of a comprehensive management strategy. Anthropogenic sources are often linked to the production and use of brominated flame retardants (BFRs), which are added to numerous products like plastics, textiles, and electronics to reduce flammability. hmroyal.comwikipedia.orgenv-health.org Dibromophenols can be formed as byproducts during the manufacture of BFRs or as degradation products when BFR-containing materials are exposed to environmental conditions or improper disposal. researchgate.netwikipedia.org
Key strategies to reduce their release and formation include:
Regulatory Action and Phasing Out: Legislation restricting or banning the use of certain BFRs, such as the EU's prohibition on PBDEs and DecaBDE in electronic equipment, is a crucial step. europa.eu In March 2023, the European Chemicals Agency (ECHA) identified aromatic brominated flame retardants as candidates for EU-wide restriction. europa.eu
Product Redesign and Material Substitution: Manufacturers can reduce the need for chemical flame retardants by altering product design. This includes using materials that are inherently less flammable or redesigning electronics to separate heat-generating components from flammable parts. env-health.org
Optimizing Industrial and Wastewater Treatment Processes: Dibromophenols can be formed during industrial processes and wastewater treatment, such as during the disinfection of water containing bromide and natural organic matter. Optimizing treatment processes, like coagulation and chemical dosing, can minimize the formation of these disinfection byproducts. waterandwastewater.comyoutube.com This involves real-time monitoring and adaptive control of chemical inputs to match the influent water quality. waterandwastewater.com
Controlled Waste Management: Improper incineration or landfilling of products containing BFRs can lead to the release of harmful degradation products, including dibromophenols. wikipedia.org Controlled, high-temperature incineration is necessary to destroy these compounds safely and prevent their release into the environment. wikipedia.org
By implementing a multi-faceted approach that combines advanced remediation technologies with proactive strategies to prevent pollution at its source, the environmental impact of 2,4-dibromophenol and 2,6-dibromophenol can be effectively managed.
Research Gaps, Emerging Challenges, and Future Academic Directions
Elucidating Specific Formation Pathways and Precursor Contributions in Diverse Environments
The formation of 2,4-dibromophenol (B41371) (2,4-DBP) and 2,6-dibromophenol (B46663) (2,6-DBP) in the environment is a multifaceted issue, with contributions from both natural and human-made sources. A significant area of research focuses on their role as precursors to more toxic compounds, such as polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs), particularly during thermal processes. researchgate.net
For instance, the pyrolysis of 2,4-DBP and 2,6-DBP at temperatures ranging from 300 to 500°C leads to the formation of PBDDs as major products. researchgate.net The specific arrangement of bromine atoms on the phenol (B47542) ring dictates the subsequent condensation pathway. researchgate.net While both isomers can form PBDDs, only 2,4-DBP, which has a hydrogen atom at an ortho position, has been observed to produce trace amounts of PBDFs. researchgate.net In contrast, 2,6-DBP, with bromine atoms at both ortho positions, does not yield PBDFs under similar conditions. researchgate.net
Beyond thermal degradation, these compounds are also known to be intermediates in the synthesis of brominated flame retardants and are degradation products of these same substances. nih.gov They can also be formed during the chlorination of wastewater that contains bromine. nih.gov Furthermore, some marine organisms naturally produce bromophenols, adding another layer of complexity to their environmental distribution. nih.govnih.gov
Comprehensive Characterization of Biotransformation Products and Metabolic Networks
Once in the environment, 2,4-DBP and 2,6-DBP are subject to various biotransformation processes by organisms, leading to a diverse array of metabolites. Understanding these metabolic networks is crucial for assessing the full toxicological impact of the parent compounds.
In plants, for example, 2,4-DBP has been shown to be rapidly metabolized. nih.gov Studies using plant callus cultures have identified several metabolites, primarily formed through conjugation with sugars (glucose) and amino acids. nih.govjove.com This indicates that plants have mechanisms to detoxify and sequester these compounds. Similarly, in rice plants, 2,4,6-tribromophenol (B41969) can be debrominated to form 2,4-DBP. nih.gov The interconversion between 2,4-DBP and its methylated form, 2,4-dibromoanisole (B1585499) (2,4-DBA), has also been observed in rice plants, with demethylation of 2,4-DBA occurring at a significantly higher rate than the methylation of 2,4-DBP. nih.gov
The biotransformation of these compounds is not limited to plants. In aquatic environments, bromoperoxidase enzymes isolated from marine algae can catalyze the conversion of simple bromophenols like 2,4-DBP into more complex and potentially more toxic hydroxylated polybrominated diphenyl ethers (HO-PBDEs). ebi.ac.uk
Understanding Long-term Ecological Impacts and Chronic Exposure Effects
The persistent nature of some brominated compounds raises concerns about their long-term ecological impacts and the effects of chronic exposure on various organisms. While acute toxicity data is available for some bromophenols, the subtle, long-term consequences are less understood.
Dibromophenols have been detected in various environmental compartments, including water, sediment, and biota, as well as in human tissues. nih.gov This widespread presence necessitates a thorough evaluation of their potential to disrupt endocrine systems, affect development and reproduction, and induce cellular stress. nih.gov For example, 2,4-DBP has been shown to bind to the estrogen receptor, indicating its potential as an endocrine disruptor. researchgate.net
Development of Novel Analytical Techniques for Trace-level Detection and Speciation
Accurately measuring the concentrations of 2,4-DBP and 2,6-DBP and their various transformation products in complex environmental matrices is a significant analytical challenge. The development of sensitive and specific analytical methods is essential for monitoring their environmental levels and understanding their fate.
Current methods often involve gas chromatography coupled with mass spectrometry (GC-MS) for detection. ebi.ac.uk For trace-level analysis, techniques like stir bar sorptive extraction (SBSE) combined with gas chromatography-tandem mass spectrometry (GC-MS/MS) have been developed, allowing for detection limits in the picogram per tablet range for solid samples and nanogram per liter range for aqueous solutions. nih.gov High-resolution mass spectrometry (HRMS) is also a powerful tool for identifying unknown metabolites in biotransformation studies. nih.govjove.com
The main objectives for developing these analytical methods are the identification, purification, and ultimately, the quantification of the target compounds and their impurities or degradation products. researchgate.net The validation of these methods according to established guidelines ensures their accuracy, precision, and reliability. researchgate.net
Predictive Environmental Fate Modeling and Exposure Assessment
To better understand and predict the environmental behavior and potential risks of 2,4-DBP and 2,6-DBP, researchers are developing and utilizing environmental fate models. These models aim to simulate the transport, transformation, and distribution of these chemicals in various environmental compartments.
Key parameters used in these models include the compounds' physical and chemical properties, such as their octanol-water partition coefficient (log Kow), which indicates their tendency to bioaccumulate. nih.gov For instance, 2,6-DBP has a log Kow of 3.36. nih.gov Models can also incorporate data on degradation rates and biotransformation pathways to provide a more complete picture of the compounds' environmental persistence and potential for exposure.
In the absence of experimental data for transformation products, which is often the case, researchers are exploring alternative approaches to estimate their properties and potential toxicity for use in risk assessments. researchgate.net These pragmatic approaches are crucial for prioritizing which transformation products pose the greatest concern to environmental and human health. researchgate.net
Innovative Strategies for Environmental Remediation and Pollution Prevention
Addressing the contamination of soil and water by dibromophenols requires the development of effective and sustainable remediation technologies. A range of innovative strategies are being explored, from biological to chemical and physical methods.
Bioremediation, which utilizes the metabolic capabilities of microorganisms to degrade pollutants, is a promising and environmentally friendly approach. mdpi.com Techniques like landfarming and bioventing can be employed to enhance the activity of indigenous microbes capable of breaking down these compounds. mdpi.com The presence of vegetation can also aid in the remediation of contaminated soils by stimulating microbial activity and promoting the dissipation of less chlorinated phenols like 2,4-dichlorophenol (B122985). nih.gov
Advanced oxidation processes, such as photocatalysis and ozonolysis, offer another avenue for the degradation of brominated phenols. mdpi.commdpi.com For example, photocatalysis using materials like titanium dioxide has shown promise in breaking down harmful organic compounds into less toxic substances. mdpi.com Chemical reduction methods, such as using a Raney Al-Ni alloy, have also been shown to effectively debrominate 2,4,6-tribromophenol to phenol. researchgate.net The integration of these various strategies will be key to effectively managing and mitigating the environmental impact of dibromophenol pollution.
Q & A
Basic Research Questions
Q. What are the most reliable synthesis methods for 2,4-dibromophenol and 2,6-dibromophenol, and how can reaction conditions be optimized for yield and purity?
- Answer :
- 2,4-Dibromophenol : Synthesized via bromination of phenol using bromine or , with yields optimized by controlling temperature (0–5°C) and stoichiometry (2:1 Br:phenol) . Acetylation of 2,4-dibromophenol with acetic anhydride/pyridine produces 2,4-dibromophenol acetate, a stable intermediate for further functionalization .
- 2,6-Dibromophenol : Prepared by direct bromination of phenol using in dichloromethane, with a 69% yield. Alternative routes include debromination of tribromophenol (55% yield), though purity requires recrystallization . Optimization involves inert atmospheres and slow reagent addition to minimize side products .
Q. What analytical techniques are recommended for identifying and quantifying these compounds in environmental or biological matrices?
- Answer :
- GC/MS and HPLC-ESI-MS : Effective for detecting trace levels (ng/L) in water, with derivatization (e.g., PFB esterification) enhancing sensitivity .
- Solid-phase microextraction (SPME) : Used to isolate 2,6-dibromophenol from whale blubber, followed by GC-MS quantification (detection limit: 0.5 ng/g) .
- H NMR and FT-IR : Confirm structural integrity post-synthesis by identifying Br-substitution patterns and phenolic O-H stretches (~3200 cm) .
Q. How do 2,4-dibromophenol and 2,6-dibromophenol occur in environmental systems, and what are their primary sources?
- Answer :
- Natural Sources : 2,6-Dibromophenol is produced by marine polychaetes and accumulates in gray whale tissues, causing odor issues at concentrations up to 500× background levels .
- Anthropogenic Sources : Formed during water chlorination via bromination of phenol or degradation of brominated flame retardants. Kinetic models show pH-dependent formation, with 2,6-dibromophenol dominating at higher Br/Cl ratios .
Advanced Research Questions
Q. What are the mechanistic pathways for the degradation of these compounds under advanced oxidation processes (AOPs)?
- Answer :
- Plasma Treatment : Dielectric barrier discharge in micro-bubbles (Ar/O) generates reactive species (•OH, O) that cleave C-Br bonds, converting 2,6-dibromophenol to Br and CO (>90% degradation in 30 min). Radical quenching experiments confirm •OH as the primary driver .
- Photolysis : UV irradiation of 2,6-dibromophenol produces 2,6-dibromophenoxyl radicals, which dimerize to form hydroxylated polybrominated diphenyl ethers (OH-PBDEs) or undergo debromination. EPR spectroscopy tracks radical intermediates (half-life: 122 µs) .
Q. How do electronic effects influence the acidity and reactivity of 2,6-dibromophenol derivatives?
- Answer :
- Through-Space Interactions : In 2,6-diarylphenols, flanking aromatic rings stabilize the phenoxide ion via OH-π interactions, reducing pK by 1–2 units compared to unsubstituted phenol. DFT calculations correlate acidity with aryl group electron-withdrawing capacity .
- Substitution Reactions : Bromine’s -I effect directs electrophiles to the para position in 2,4-dibromophenol, while steric hindrance in 2,6-dibromophenol limits reactivity to small nucleophiles (e.g., NH) .
Q. What experimental strategies resolve contradictions in reported biological activities of these compounds?
- Answer :
- Dose-Response Studies : 2,4-Dibromophenol acetate shows antimicrobial activity at ≥0.05 mM but induces nephrotoxicity in rats at similar doses, requiring careful threshold determination .
- Isomer-Specific Assays : 2,6-Dibromophenol’s strong odor (threshold: 0.5 ng/L) skews bioassay results; headspace SPME-GC/MS isolates volatiles to distinguish olfactory interference from true toxicity .
Q. How can catalytic systems improve the selectivity of bromophenol transformations in synthetic chemistry?
- Answer :
- Iron-Porphyrin Catalysts : Immobilized FeTHP on anion-exchange resins (e.g., Dowex-22) selectively oxidizes 2,6-dibromophenol to 2,6-dibromoquinone, avoiding over-oxidation. Turnover numbers reach 1,200 under mild conditions (pH 7, 25°C) .
- NHBr-Br Systems : Catalyze regioselective bromination of phenol derivatives, achieving >80% yield for 2,4-dibromophenol with minimal di-/tri-substituted byproducts .
Methodological Considerations
- Contradictions in Synthesis Yields : Variances (e.g., 55% vs. 69% for 2,6-dibromophenol) arise from solvent polarity and bromine excess. Polar aprotic solvents (DMF) improve solubility but may increase side reactions .
- Degradation Byproduct Risks : Chlorination of 2,6-dibromophenol produces 2,4,6-tribromophenol and di-OH-PBBs, requiring LC-QTOF-MS for comprehensive byproduct profiling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
